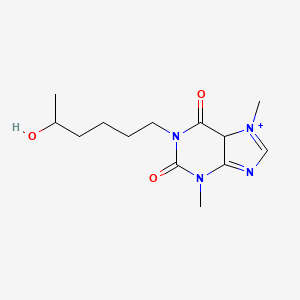![molecular formula C4H14N3O2S2+ B12351596 diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
diazanium;2-[dithiocarboxy(methyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazanium;2-[dithiocarboxy(methyl)amino]acetate is a complex organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (R−N+≡N) attached to an organic moiety. The specific structure of this compound includes a dithiocarboxy group and a methylamino group, making it a unique and versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;2-[dithiocarboxy(methyl)amino]acetate typically involves the reaction of an aromatic amine with nitrous acid in the presence of a strong acid like hydrochloric acidThe reaction conditions are usually mild, and the process can be carried out at low temperatures to ensure the stability of the diazonium compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Diazanium;2-[dithiocarboxy(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be replaced by various nucleophiles, leading to the formation of a wide range of products
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as halides, cyanides, and hydroxides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, azo compounds, and various functionalized derivatives. These products are valuable in different fields, including dye manufacturing, pharmaceuticals, and materials science .
Applications De Recherche Scientifique
Diazanium;2-[dithiocarboxy(methyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diazanium;2-[dithiocarboxy(methyl)amino]acetate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with aromatic compounds. This reactivity makes it a valuable tool in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diazonium salts such as benzenediazonium chloride and p-toluenediazonium sulfate. These compounds share the diazonium functional group but differ in their specific structures and reactivity .
Uniqueness
Diazanium;2-[dithiocarboxy(methyl)amino]acetate is unique due to the presence of the dithiocarboxy and methylamino groups, which impart distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, including advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C4H14N3O2S2+ |
|---|---|
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
diazanium;2-[dithiocarboxy(methyl)amino]acetate |
InChI |
InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3/p+1 |
Clé InChI |
BNZQESGTMHPWNZ-UHFFFAOYSA-O |
SMILES canonique |
CN(CC(=O)[O-])C(=S)S.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



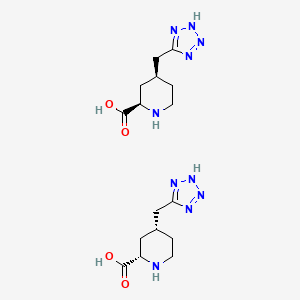
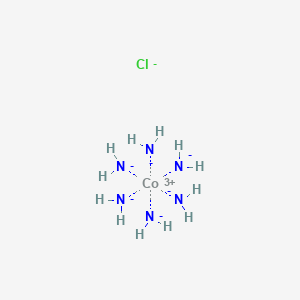
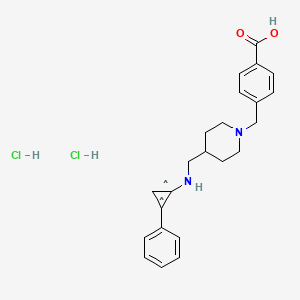
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)


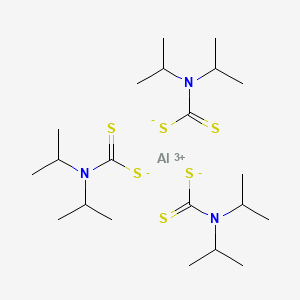


![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)
![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
